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molecular formula C11H13F3O2 B8312917 (RS)-1,1,1-trifluoro-2-(4-ethoxyphenyl)propan-3-ol

(RS)-1,1,1-trifluoro-2-(4-ethoxyphenyl)propan-3-ol

Cat. No. B8312917
M. Wt: 234.21 g/mol
InChI Key: JUKGYFMMRAIISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225607

Procedure details

A mixture of (RS)-1,1,1-trifluoro-2-(4-ethoxyphenyl)propan-3-ol (0.4 g), 3-phenoxybenzyl bromide (0.45 g), tetra-n-butyl-ammonium hydrogen sulphate (0.05 g) and aqueous sodium hydroxide solution (40% w/v, 5.0 cm3) was stirred at the ambient temperature for 6 hours after which it was partitioned between water and diethyl ether. The ethereal phase was separated, washed twice with water, dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure. The residual oil (0.75 g) was purified by chromatography on a silica gel column eluted with a mixture of hexane (23 parts by volume) and ethyl acetate (2 parts by volume) to yield (RS)-1,1,1-trifluoro-2-(4-ethoxyphenyl)-3-(3-phenoxybenzyloxy)propane (0.21 g) as a viscous oil.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH3:14])=[CH:8][CH:7]=1)[CH2:4][OH:5].[O:17]([C:24]1[CH:25]=[C:26]([CH:29]=[CH:30][CH:31]=1)[CH2:27]Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]([F:15])([F:16])[CH:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH3:14])=[CH:8][CH:7]=1)[CH2:4][O:5][CH2:27][C:26]1[CH:29]=[CH:30][CH:31]=[C:24]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:25]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC(C(CO)C1=CC=C(C=C1)OCC)(F)F
Name
Quantity
0.45 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.05 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at the ambient temperature for 6 hours after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The ethereal phase was separated
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil (0.75 g) was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with a mixture of hexane (23 parts by volume) and ethyl acetate (2 parts by volume)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)C1=CC=C(C=C1)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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